Benzyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils

Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform

1.98e-02 g/L

Solubility in water: none

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Treatment of Scabies and Lice:

- Benzyl benzoate is a well-established topical medication for scabies, a skin condition caused by the mite Sarcoptes scabiei []. Studies have shown its efficacy in killing scabies mites, particularly in severe cases [].

However, its use can be limited by skin irritation and burning sensations, leading to decreased patient compliance [].

Development of Improved Delivery Systems:

Scientific research is actively exploring ways to improve the delivery of benzyl benzoate. One approach involves formulating it into microemulsions. These are oil-in-water mixtures that enhance skin penetration and potentially reduce side effects []. Studies have shown that microemulsion formulations of benzyl benzoate can be as effective as traditional lotions while offering better tolerability [].

Potential Use Against House Dust Mites:

Research suggests that benzyl benzoate might be effective in reducing house dust mite allergen levels. Studies have shown a significant decrease in mite allergen levels on mattresses and carpets following benzyl benzoate treatment []. However, further investigation is needed to confirm these findings and assess the impact on asthma symptoms.

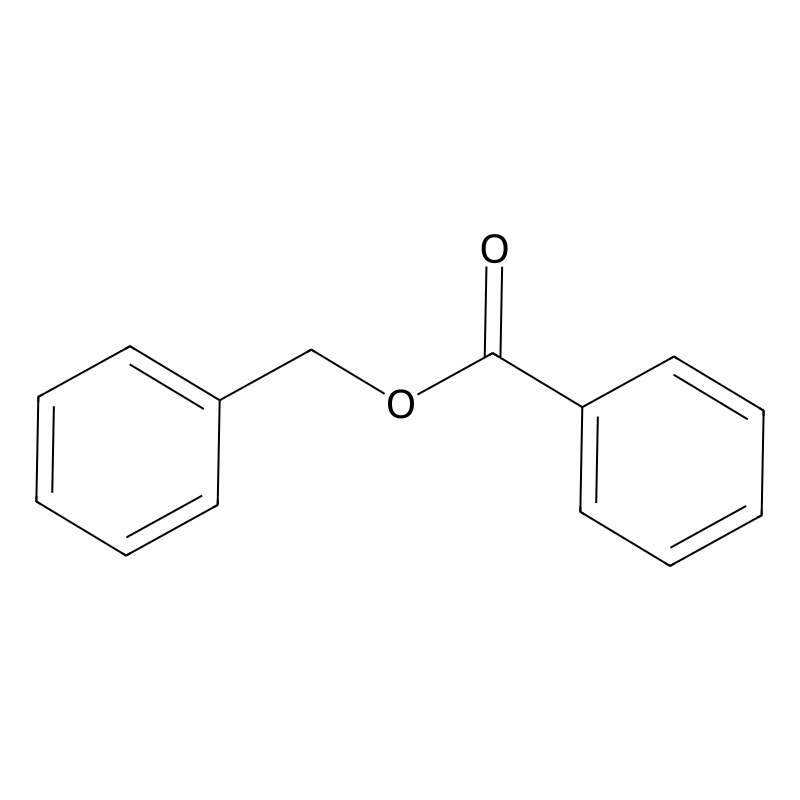

Benzyl benzoate is an organic compound with the chemical formula C₁₄H₁₂O₂. It is the ester formed from benzyl alcohol and benzoic acid, characterized as a colorless liquid or solid with a weak, sweet-balsamic odor. This compound is known for its low acute toxicity in laboratory animals and is soluble in organic solvents like ethyl alcohol and chloroform, but insoluble in water . Benzyl benzoate occurs naturally in various flowers such as tuberose and hyacinth and is also a component of Balsam of Peru and Tolu balsam .

In treating scabies and lice, benzyl benzoate disrupts the nervous system and respiratory system of mites and lice, leading to their death []. The exact mechanism is not fully understood, but it's believed to involve dissolving the waxy outer layer of the parasites, causing dehydration and disrupting their nerve and muscle function [].

Physical and Chemical Properties

Benzyl benzoate undergoes hydrolysis to yield benzoic acid and benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions, leading to its rapid breakdown in biological systems . Additionally, benzyl benzoate can be synthesized through several methods, including:

- Esterification: Reacting benzyl alcohol with benzoic acid.

- Transesterification: Using methyl benzoate and benzyl alcohol in the presence of a base.

- Cannizzaro reaction: From benzaldehyde under specific conditions .

The industrial production of benzyl benzoate typically involves:

- Reaction of Sodium Benzoate with Benzyl Chloride: Conducted in the presence of a base.

- Transesterification: Involves methyl benzoate and benzyl alcohol.

- Tishchenko Reaction: Utilizing benzaldehyde with sodium benzyloxide as a catalyst .

These methods allow for efficient large-scale production while maintaining purity.

Benzyl benzoate has diverse applications across various fields:

- Pharmaceuticals: Used as a medication for treating scabies and lice.

- Cosmetics: Acts as a fragrance component and solvent in various formulations.

- Industrial Uses: Serves as a plasticizer and solvent in coatings and adhesives .

- Insecticides: Employed in agricultural settings to control pest populations.

Benzyl benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl Benzoate | C₉H₁₀O₂ | Used primarily as a flavoring agent; more volatile than benzyl benzoate. |

| Methyl Benzoate | C₈H₈O₂ | Commonly used as a solvent; has lower boiling point than benzyl benzoate. |

| Benzyl Alcohol | C₇H₈O | Used as an antiseptic; lacks the aromatic properties found in esters. |

| Benzoic Acid | C₇H₆O₂ | Serves as a food preservative; more acidic than benzyl benzoate. |

Benzyl benzoate is unique due to its dual role as both an insecticide and a medicinal agent for treating parasitic infections, distinguishing it from other similar compounds that may serve more singular purposes.

Purity

Physical Description

Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann]

Solid

COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR.

leaflets or oily liquid with a faint, sweet, balsamic odou

Color/Form

Water-white liquid

Colorless, oily liquid

Clear, colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 323-324 °C

323.00 to 324.00 °C. @ 760.00 mm Hg

324 °C

Flash Point

158 °C (316 °F) - closed cup

298 °F (148 °C) - closed cup

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 7.3

Density

Relative density (water = 1): 1.1

1.113-1.121

LogP

3.97 (LogP)

3.97

log Kow = 3.97

3.7

Odor

Faint, pleasant, aromatic odo

Decomposition

When heated to decomposition it emits acrid and irritating fumes and smoke.

Appearance

Melting Point

21 °C

Storage

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

Therapeutic Uses

Scabicide, pediculicide.

VET: Acaricide, pediculicide. Contraindicated in cats.

Pharmacology

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AX - Other ectoparasiticides, incl. scabicides

P03AX01 - Benzyl benzoate

Mechanism of Action

Vapor Pressure

0.000224 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The maternal and fetal toxicity of benzyl benzoate, commonly used as antiparasitic insecticide, was evaluated in pregnant rats after a daily oral dose of 25 and 100 mg/kg. Biochemical, histopathological, and morphological examinations were performed. Dams were observed for maternal body weights and food and water consumption and subjected to caesarean section on (GD) 20. Maternal and fetal liver, kidney, heart, brain, and placenta were examined histopathologically under light microscope. Maternal and fetal liver and placenta were stained immunohistochemically for vascular endothelial growth factor (VEGF). Morphometric analysis of fetal body lengths, placental measurements, and fetal skeletal stainings was performed. Statistically significant alterations in biochemical parameters and placental and skeletal measurements were determined in treatment groups. In addition to histopathological changes, considerable differences were observed in the immunolocalization of VEGF in treatment groups. These results demonstrated that benzyl benzoate and its metabolites can transport to the placenta and eventually enter the fetuses.

The percutaneous absorption of benzyl benzoate measured in vivo in human and monkey studies. With the application sites occluded, 54% of the applied dose penetrated human skin in 24 hr compared with 69% absorption in the monkey skin.

Metabolism Metabolites

Converted to hippuric acid in vivo.

Wikipedia

Dexbrompheniramine

Drug Warnings

When used in appropriate dosage, topically applied benzyl benzoate appears to have a low order of toxicity. Slight local irritation (especially of the male genitalia), itching, and allergic skin sensitivity may occur, and contact with the face, eyes, mucous membranes, and urethral meatus should be avoided. Repeated application of benzyl benzoate frequently causes contact dermatitis.

Benzyl benzoate is contraindicated in patients with a history of hypersensitivity to the drug.

Benzyl benzoate should not be applied to acutely inflamed skin or raw, weeping surfaces. If primary irritation or hypersensitivity occurs, treatment should be discontinued and the drug removed with soap and water.

VET: Cats are particularly susceptible to this action, and the use of benzyl benzoate in this species is therefore contraindicated. The most prominent feature is nervous excitability. The clinical signs resemble those of poisoning by benzoic acid.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Solvent

ACARICIDES

Methods of Manufacturing

Derivation: (a) By a Cannizzaro reaction from benzaldehyde, (b) by esterifying benzyl alcohol with benzoic acid, (c) by treating sodium benzoate with benzyl chloride. Method of purification: Distillation and crystallization.

Benzyl benzoate is produced by esterifying dry sodium benzoate with benzyl chloride or by the dimerization of benzaldehyde. It is also obtained from the bottoms of benzoic acid rectification plants.

Benzyl benzoate is produced from benzyl alcohol and sodium benzoate in the presence of triethylamine or transesterification of methyl benzoate with benzyl alcohol in the presence of an alkali benzyl oxide; in another manufacturing process benzaldehyde is condensed to form benzyl benzoate in the presence of sodium (Claisen-Tishchenko condensation)

By the dry esterification of sodium benzoate and benzoyl chloride in the presence of triethylamine or by reaction of sodium benzylate on benzaldehyde.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and Retail Trade

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Benzoic acid, phenylmethyl ester: ACTIVE

Mosquitoes were not repelled by benzyl benzoate applied on vermiculite to 0.5 & 1 acre plots.

Marketing status: Discontinued (50% strength; Emulsion; Topical)

Benzyl benzoate is a byproduct in the manufacture of benzoic acid by the oxidation of toluene; it is present in the benzoic acid distillation residue.

Analytic Laboratory Methods

Eight constituents including benzyl benzoate were separated from jasmine concrete using SiO2 (Partisil 5) column chromatography with 97.5 to 2.5 (vol/vol) isooctane-ethyl acetate as mobile phase. Reversed-phase chromatography with grafted SiO2 (LiChrosorb RP18) as stationary phase and H2O-methanol (50/50 vol) as mobile phase was also used.

PMR procedure developed for quantitation of benzyl benzoate in Peru and tolu balsams.

Storage Conditions

Benzyl benzoate should be stored in light-resistant containers and should not be exposed to excessive heat.

Interactions

Stability Shelf Life

Dates

Intravitreal Administration of Acetyl Triethyl Citrate and Benzyl Benzoate Is Retinotoxic in Rabbits but Not in Cynomolgus Monkeys

Roxanne Andaya, Helen Booler, Denise de Almeida Nagata, Chris Lawson, Jennifer Vogt, Chris Schuetz, Debby P Chang, Vladimir BantseevPMID: 33252011 DOI: 10.1177/0192623320971571

Abstract

Sustained drug delivery formulations are developed to reduce dose frequency while maintaining efficacy of intravitreal (ITV) administered therapeutics. Available safety data for components novel to the eye's posterior segment may be limited, requiring preclinical assessments to identify potential toxicities. We evaluated the in vivo and in vitro safety of two solvents, acetyl triethyl citrate (ATEC) and benzyl benzoate (BB), as novel sustained delivery formulations for ITV administration. In vivo tolerability was assessed following ITV administration of ATEC and BB to rabbits and cynomolgus monkeys. In rabbits, ITV solvent administration resulted in moderate to severe retinal toxicity characterized by focal retinal necrosis and/or degeneration, sometimes accompanied by inflammation, with a clear association between the physical presence of the solvent and areas of retinal damage. In contrast, solvent administration in monkeys appeared well tolerated, producing no histologic abnormalities. Toxicity in primary human retinal pigment epithelial cells, characterized by cellular toxicity and mitochondrial injury, corroborated the retinal toxicity in rabbits. In conclusion, ITV solvent depots of ATEC or BB result in chemical and focal retinal toxicity in rabbits, but not monkeys. Additional investigation is needed to demonstrate a sufficient margin of safety prior to use of ATEC or BB in ITV drug products.Simultaneous isolation and selective encapsulation of volatile compounds from essential oil during electrospraying of β-Cyclodextrin

Merve Deniz Köse, Buse Nur Tekin, Oguz BayraktarPMID: 33593550 DOI: 10.1016/j.carbpol.2021.117673

Abstract

This study's primary purpose was to develop a new technique to stabilize high value-added bioactive volatile compounds present in essential oils to ensure their usability as chemical raw materials with enhanced stability. Selective isolation and encapsulation of various volatile compounds by changing the electrospraying process parameter, including voltage, flow rate, and β-Cyclodextrin concentration, were attributed to the formation of inclusion complexes between β-cyclodextrin and volatile compounds. Investigations regarding the effects of independent process variables on simultaneous isolation and selective encapsulation of volatile compounds during electrospraying of β-cyclodextrins were carried out mainly with TLC analyses. The TLC analyses were confirmed with GC, GC-MS, andH NMR analyses. It was possible to obtain nanoparticles with an average particle size between 25-160 nm with the designed system. Obtained data revealed that isolation and encapsulation of cumin aldehyde, camphene, isoborneol, and hexadecanoic acid, benzyl benzoate from labdanum essential oil were successfully achieved.

RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4

A M Api, F Belmonte, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32615241 DOI: 10.1016/j.fct.2020.111500

Abstract

[Penile nodular scabies in a child]

F Frikha, E Bahloul, K Sellami, M Amouri, H TurkiPMID: 31732138 DOI: 10.1016/j.annder.2019.09.602

Abstract

A Clearing Technique to Enhance Endogenous Fluorophores in Skin and Soft Tissue

Deshka S Foster, Alan T Nguyen, Malini Chinta, Ankit Salhotra, R Ellen Jones, Shamik Mascharak, Ashley L Titan, R Chase Ransom, Oscar L da Silva, Eliza Foley, Emma Briger, Michael T LongakerPMID: 31673001 DOI: 10.1038/s41598-019-50359-x

Abstract

Fluorescent proteins are used extensively in transgenic animal models to label and study specific cell and tissue types. Expression of these proteins can be imaged and analyzed using fluorescent and confocal microscopy. Conventional confocal microscopes cannot penetrate through tissue more than 4-6 μm thick. Tissue clearing procedures overcome this challenge by rendering thick specimens into translucent tissue. However, most tissue clearing techniques do not satisfactorily preserve expression of endogenous fluorophores. Using simple adjustments to the BABB (Benzoic Acid Benzyl Benzoate) clearing methodology, preservation of fluorophore expression can be maintained. Modified BABB tissue clearing is a reliable technique to clear skin and soft tissue specimens for the study of dermal biology, wound healing and fibrotic pathologies.Treatment of rosacea and demodicosis with benzyl benzoate: effects of different doses on Demodex density and clinical symptoms

F M N Forton, V De MaertelaerPMID: 31494991 DOI: 10.1111/jdv.15938

Abstract

Patients with rosacea or demodicosis have high facial skin Demodex densities (Dds). Topical ivermectin, benzyl benzoate (BB) and crotamiton have been shown to decrease Dds in vivo, but there are few data on the clinical and acaricidal effects of BB among patients with rosacea.To evaluate the impact of topical BB (+crotamiton) treatment on Dds and clinical symptoms of rosacea and demodicosis, and compare three BB treatment regimens.

In this retrospective observational study, 394 patients (117 with rosacea, 277 with demodicosis) were included. Three BB (+crotamiton) treatment regimens were compared: 12% once daily, 12% twice daily and 20% once daily. Dds were measured using two consecutive standardized skin surface biopsies [superficial (SSSB1) and deep (SSSB2)] before treatment and at the first follow-up. Symptoms were evaluated using investigator global assessment. Treatment was considered effective if the Dd had normalized (SSSB1 ≤ 5 D/cm

AND SSSB2 ≤ 10 D/cm²) or symptoms had cleared and curative if the Dd had normalized and symptoms had cleared.

At an average of 2.7 months after treatment start, the total Dd (SSSB1 + 2) had decreased by 72.4 ± 2.6% from the initial value across the whole cohort. Dds had normalized in 139 patients (35%), and symptoms had cleared in 122 (31%). Treatment was effective in 183 (46%) patients and curative in 78 (20%). Compliance was good: 77% of patients correctly followed treatment instructions. Results were similar in patients with rosacea and those with demodicosis. The 12% once-daily regimen was less effective than the other doses and had poorer compliance than the 12% twice-daily regimen.

Topical treatment with BB (+crotamiton) may be an effective treatment for rosacea and demodicosis, indirectly supporting a key role of the mite in the pathophysiology of rosacea. The two higher dose regimens were more effective than the lower dose.

Outbreak of scabies among preschool children, Accra, Ghana, 2017

Basil Benduri Kaburi, Donne Kofi Ameme, George Adu-Asumah, Dora Dadzie, Emmanuel Kwame Tender, Smith Vincent Addeh, Theophilus Aryee, Adolphina Addo-Lartey, Samuel Oko Sackey, Fredrick Wurapa, Edwin Andrew Afari, Ernest KenuPMID: 31196056 DOI: 10.1186/s12889-019-7085-6

Abstract

Scabies occurs worldwide with a prevalence between 0.3 and 46.0%. In Ghana, even though a 5.1% proportion of scabies was reported in a retrospective review of skin diseases at the Korle Bu Teaching Hospital, the nationwide prevalence of scabies is unknown. Overall, its burden is higher in tropical regions. Scabies outbreaks mostly occur among children, the elderly in nursing homes, and prison inmates. Even though primary scabies hardly results in mortalities, the pain, itch, and systemic complications from secondary bacterial infections account for about 1.5 million years lived with disabilities. We investigated a scabies outbreak among school children in Ghana to determine its magnitude, stop the outbreak, and institute preventive measures to minimize risks of future outbreaks.The investigation was conducted between March 14 and May 17, 2017 among pupils of Presbyterian Secondary Staff Basic School in Accra. We defined a case as a school child who on clinical examination, had an intensely pruritic rash on at least one typical predilection site with or without a burrow, or positive skin scrapings on microscopy. We screened and line listed cases, performed laboratory investigations on skin scrapings and wound swaps, and conducted an environmental assessment. We performed descriptive statistics on data, and calculated attack rate ratios (ARR) at 95% confidence level.

Of 823 preschool children screened, 92 were cases. Median age of cases was 4 years (range 2-7 years) and their modal age was 3 years. The overall attack rate was 11.2% (92/823). The sex specific attack rate was 11.5% for males, and 10.8% for females (ARR: 0.93; CI: 0.67-1.28). Compared with the least affected class (crèche), the nursery one class was worst affected (ARR: 5.14; CI: 3.44-7.50). On microscopy, all skin scrapings were negative for scabies. Staphylococcus aureus and Streptococcus spp. were isolated from secondarily infected scabies lesions.

A scabies outbreak with a propagated source occurred among preschool children. The 3-year-old pupils were most affected. It was controlled by mass treatment with benzyl benzoate and health education. Classrooms and sleeping mats were disinfected. We recommended the decongestion of classrooms and discouraged sharing of sleeping mats.

A randomized controlled trial comparing the effectiveness of individual versus household treatment for Scabies in Lambaréné, Gabon

Julian Matthewman, Rella Zoleko Manego, Lia Betty Dimessa Mbadinga, Hana Šinkovec, Katrin Völker, Malik Akinosho, Christian Haedrich, Jeanne Tardif d'Hamonville, Bertrand Lell, Ayola Akim Adegnika, Michael Ramharter, Ghyslain Mombo-NgomaPMID: 32589632 DOI: 10.1371/journal.pntd.0008423

Abstract

It is unclear whether individual treatment of scabies is similarly effective compared to household treatment. This study compared these two treatment strategies with topical benzyl benzoate for treating scabies in Lambaréné, Gabon.Participants presenting with uncomplicated scabies were randomized into either the Individual Treatment group, where only the affected participants received treatment, or the Household Treatment group, where all family members were treated in parallel to the affected participants regardless of signs and symptoms. The primary endpoint was clinical cure after 28 days; the secondary endpoint was the proportion of affected household members per household after 28 days.

After 28 days, from a total of 79 participants assessed, 67% (n = 53) were clinically cured; 59% (20/34) in the Individual Treatment group and 73% (33/45) in the Household Treatment group. Participants in the Household Treatment group had about twice the odds of being cured (odds ratio 1.9, 95% confidence interval: 0.8-4.9; p = 0.17). For the secondary outcome, an effect of similar size was observed.

Our findings show that treating close contacts of persons affected by scabies may be beneficial to patients and contacts, however, the benefit was less pronounced than anticipated and further research is needed to definitively answer this question.

Treatment of Demodex-associated inflammatory skin conditions: A systematic review

Sherin Jacob, Madeline A VanDaele, Jamie N BrownPMID: 31583801 DOI: 10.1111/dth.13103